

In Vivo Toxicity Profile of A-196 (Acalabrutinib): Application Notes and Protocols

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Compound of Interest

Compound Name: A-196

Cat. No.: B610813

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This document provides a comprehensive overview of the in vivo toxicity studies conducted on **A-196** (Acalabrutinib), a second-generation Bruton tyrosine kinase (BTK) inhibitor. The information is compiled from publicly available regulatory documents and research publications to guide researchers in designing and interpreting further preclinical studies.

Executive Summary

Acalabrutinib (**A-196**) has been evaluated in a series of in vivo toxicology studies in various animal models, including rats, dogs, and rabbits. These studies were designed to assess its safety profile following acute and chronic exposure, as well as its potential effects on reproduction and development. The key findings indicate that Acalabrutinib is generally well-tolerated at therapeutic exposures, with a more favorable off-target safety profile compared to the first-generation BTK inhibitor, ibrutinib. The primary dose-limiting toxicities observed at high doses in animal studies were related to the kidneys and gastrointestinal tract. Acalabrutinib was not found to be mutagenic.

General Toxicity Studies

Repeat-dose toxicity studies have been conducted in both rodent and non-rodent species to characterize the toxicological profile of Acalabrutinib after prolonged administration.

Rat Toxicology Studies

28-Day Oral Gavage Study: In a 28-day study in Sprague Dawley rats, Acalabrutinib was administered daily by oral gavage. Mortality was observed at the high dose of 300 mg/kg/day, which was associated with hepatic, myocardial, and renal toxicities[1].

26-Week Chronic Toxicology Study: A 26-week study in rats evaluated the long-term effects of Acalabrutinib. The primary findings are summarized in the table below.

Parameter	Findings at 100 mg/kg/day	Findings at 300 mg/kg/day
Histopathology - Non-glandular Stomach	Erosion/ulceration, inflammation, epithelial hyperplasia	Erosion/ulceration, inflammation, epithelial hyperplasia
Histopathology - Kidneys (Males)	No significant findings	Renal tubule degeneration
Mortality	Not reported	Mortality related to kidney toxicity in males[2]

Dog Toxicology Studies

Repeat-dose toxicology studies were also conducted in Beagle dogs for up to 39 weeks. These studies supported the long-term clinical use of Acalabrutinib. Specific quantitative data from these studies are not publicly available but were part of the overall nonclinical safety assessment.

Reproductive and Developmental Toxicology

The potential effects of Acalabrutinib on fertility, embryofetal development, and pre- and postnatal development have been assessed in rats and rabbits.

Fertility and Early Embryonic Development

A combined fertility and embryofetal development study was conducted in rats (Study 2219-088).

Species	Dose Levels	Findings
Rat (Male)	Up to 300 mg/kg/day	No effects on fertility. Kidney toxicity was observed at 300 mg/kg/day.[2]
Rat (Female)	Up to 200 mg/kg/day	No effects on fertility or embryofetal development. The AUC at 200 mg/kg/day was approximately 9 times the human AUC at the recommended dose.[3][4]

Embryofetal Development

Species	Dose Levels	Findings
Rat	Up to 200 mg/kg/day	No effects on embryofetal development or survival.[3][4]
Rabbit	Up to 200 mg/kg/day	No teratogenicity at 50 mg/kg/day. Decreased fetal body weight and delayed ossification were observed at maternally toxic doses of ≥ 100 mg/kg/day.[3][4]

Genetic Toxicology

Acalabrutinib has been evaluated for its genotoxic potential in a standard battery of in vitro and in vivo assays.

Assay	Result
Bacterial Reverse Mutation Assay (Ames test)	Non-mutagenic[3][4]
In vitro Chromosome Aberration Assay	Non-mutagenic[3][4]
In vivo Mouse Bone Marrow Micronucleus Assay	Non-mutagenic[3][4]

Carcinogenicity

Carcinogenicity studies with Acalabrutinib have not been conducted[3][4].

Experimental Protocols

Detailed experimental protocols for the pivotal in vivo toxicity studies are proprietary. However, based on standard regulatory guidelines (e.g., OECD, FDA), the following represents a general methodology for the types of studies conducted.

General Repeat-Dose Oral Toxicity Study Protocol (Rodent)

- Animal Model: Young adult Sprague Dawley rats.
- Group Size: Typically 10 males and 10 females per group.
- Dose Administration: Once daily oral gavage.
- Dose Groups:
 - Control (vehicle)
 - Low Dose
 - Mid Dose
 - High Dose
- Duration: 28 days or 26 weeks.

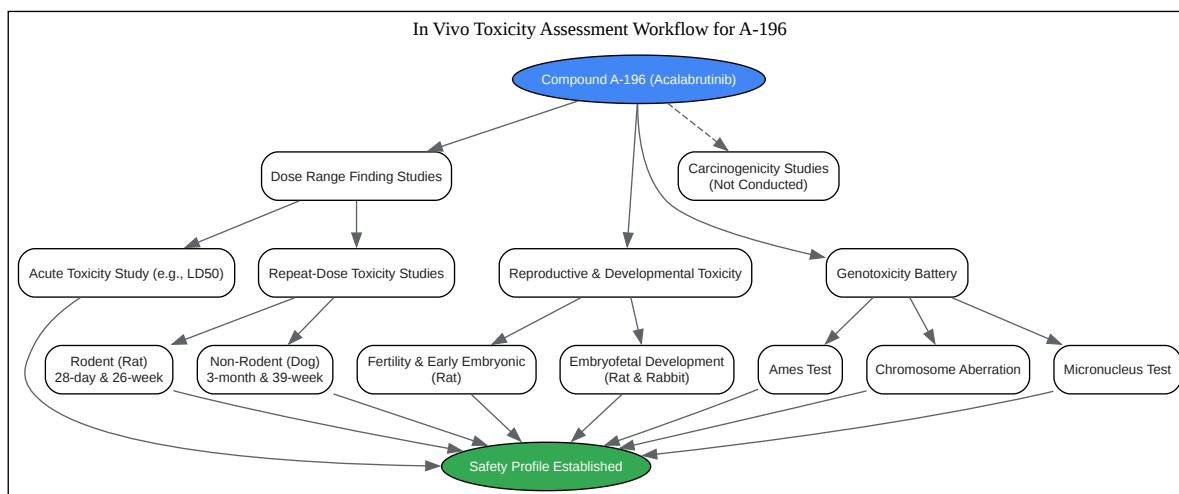
- Parameters Monitored:
 - Clinical Observations: Daily checks for signs of toxicity.
 - Body Weight: Recorded weekly.
 - Food Consumption: Measured weekly.
 - Ophthalmology: Examinations prior to and at the end of the study.
 - Clinical Pathology:
 - Hematology: Complete blood counts (CBC) with differential.
 - Clinical Chemistry: Liver function tests (ALT, AST, ALP, bilirubin), kidney function tests (BUN, creatinine), electrolytes, etc.
 - Urinalysis: Volume, pH, specific gravity, sediment analysis.
 - Necropsy: Gross pathological examination of all animals at termination.
 - Organ Weights: Key organs (liver, kidneys, spleen, heart, etc.) are weighed.
 - Histopathology: Microscopic examination of a comprehensive list of tissues from control and high-dose groups, with target organs examined in lower dose groups.

Embryofetal Developmental Toxicity Study Protocol (Rabbit)

- Animal Model: Pregnant New Zealand White rabbits.
- Group Size: Approximately 20-24 pregnant females per group.
- Dose Administration: Once daily oral gavage during the period of organogenesis (e.g., gestation day 6 to 18).
- Dose Groups:

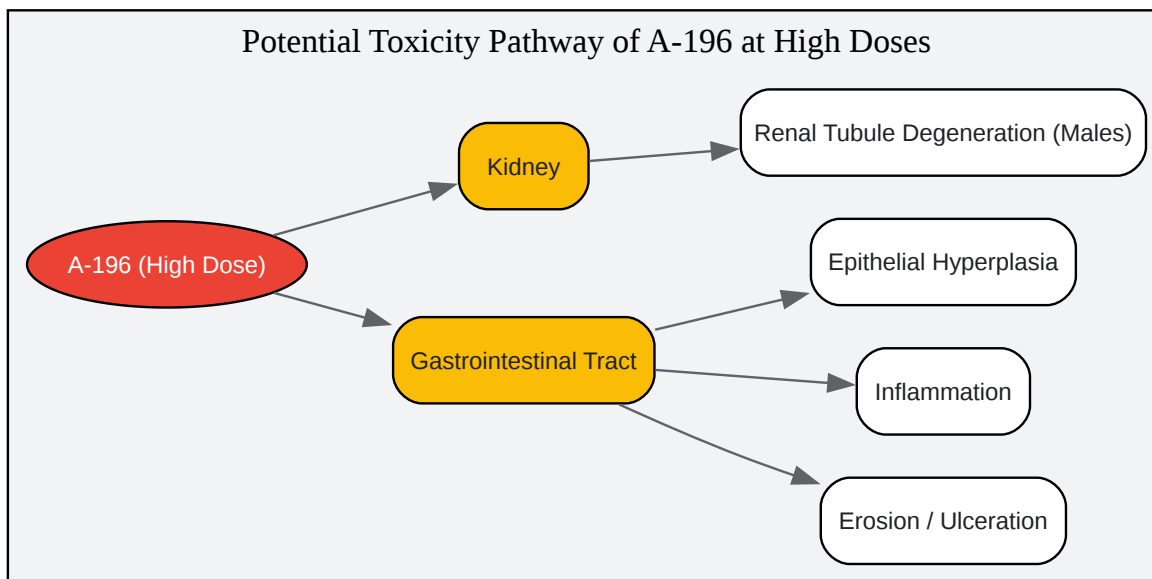
- Control (vehicle)
- Low Dose
- Mid Dose
- High Dose
- Maternal Observations:
 - Clinical signs, body weight, and food consumption are monitored throughout gestation.
- Fetal Evaluation (at term, e.g., gestation day 29):
 - Number of corpora lutea, implantations, resorptions, and live/dead fetuses.
 - Fetal body weight and sex.
 - External, visceral, and skeletal examinations of fetuses for malformations and variations.

Visualizations



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Caption: General workflow for in vivo toxicity assessment of **A-196**.



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Caption: Observed in vivo toxicities of **A-196** at high doses in rats.

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